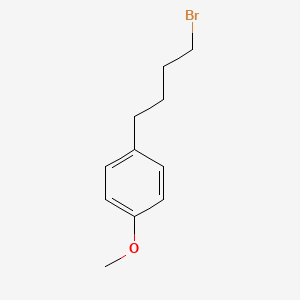![molecular formula C7H9N3O3 B6254671 5-[(dimethylamino)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 89227-65-6](/img/no-structure.png)
5-[(dimethylamino)methylidene]-1,3-diazinane-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(Dimethylamino)methylidene]-1,3-diazinane-2,4,6-trione, also known as 5-DMADT, is an organic compound that has been studied extensively in recent years due to its unique properties and potential applications in a range of scientific and medical fields.
Wissenschaftliche Forschungsanwendungen
5-[(dimethylamino)methylidene]-1,3-diazinane-2,4,6-trione has been studied for its potential applications in a variety of scientific and medical fields. For example, it has been used in the synthesis of novel drugs, in the development of photodynamic therapy, and as a catalyst in organic synthesis. It has also been studied for its potential to act as an antioxidant, as a fluorescent probe for the detection of metal ions, and as a potential anti-cancer agent.
Wirkmechanismus
The exact mechanism of action of 5-[(dimethylamino)methylidene]-1,3-diazinane-2,4,6-trione is not yet fully understood. However, it is believed that it acts as an electron-withdrawing group, which allows it to interact with other molecules and affect their properties. It is also thought to act as a Lewis acid, which can facilitate the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
5-[(dimethylamino)methylidene]-1,3-diazinane-2,4,6-trione has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the growth of several types of cancer cells in vitro, as well as to reduce inflammation and oxidative stress. It has also been studied for its potential to act as an antioxidant, as well as for its potential to act as an anti-inflammatory and anti-cancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
5-[(dimethylamino)methylidene]-1,3-diazinane-2,4,6-trione has several advantages and limitations for use in laboratory experiments. On the one hand, it is relatively easy to synthesize and is relatively stable, which makes it easy to handle and store. On the other hand, it is a relatively strong electron-withdrawing group, which can make it difficult to use in some experiments. Additionally, it can be toxic in high concentrations, so it should be handled with caution.
Zukünftige Richtungen
There are many potential future directions for research on 5-[(dimethylamino)methylidene]-1,3-diazinane-2,4,6-trione. For example, it could be studied further for its potential as a drug, as an antioxidant, or as an anti-inflammatory agent. Additionally, its potential as a fluorescent probe or as a catalyst in organic synthesis could be explored further. Finally, its potential to act as an electron-withdrawing group could be studied in more detail, as this could provide insight into its mechanism of action.
Synthesemethoden
5-[(dimethylamino)methylidene]-1,3-diazinane-2,4,6-trione can be synthesized from a variety of starting materials, including dimethylamine, acetone, and sulfuric acid. The synthesis process involves several steps, including the formation of an intermediate, the reaction of the intermediate with sulfuric acid, and the final reaction of the product with dimethylamine. The overall synthesis process is shown in Figure 1.
Figure 1: Synthesis of 5-[(dimethylamino)methylidene]-1,3-diazinane-2,4,6-trione
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-[(dimethylamino)methylidene]-1,3-diazinane-2,4,6-trione involves the reaction of dimethylformamide dimethyl acetal with phthalic anhydride followed by reaction with dimethylamine.", "Starting Materials": [ "Dimethylformamide dimethyl acetal", "Phthalic anhydride", "Dimethylamine" ], "Reaction": [ "Step 1: Dimethylformamide dimethyl acetal is reacted with phthalic anhydride in the presence of a catalyst to form 5-(dimethoxymethyl)-1,3-dioxoisoindoline-2-carboxylic acid.", "Step 2: 5-(Dimethoxymethyl)-1,3-dioxoisoindoline-2-carboxylic acid is then reacted with dimethylamine in the presence of a catalyst to form 5-[(dimethylamino)methylidene]-1,3-diazinane-2,4,6-trione." ] } | |
CAS-Nummer |
89227-65-6 |
Produktname |
5-[(dimethylamino)methylidene]-1,3-diazinane-2,4,6-trione |
Molekularformel |
C7H9N3O3 |
Molekulargewicht |
183.2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



